molecular formula C7H6Br2 B1265691 2-Bromobenzyl bromide CAS No. 3433-80-5

2-Bromobenzyl bromide

Cat. No. B1265691
CAS RN: 3433-80-5
M. Wt: 249.93 g/mol
InChI Key: LZSYGJNFCREHMD-UHFFFAOYSA-N
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Description

2-Bromobenzyl bromide is a brominated aromatic compound that serves as an intermediate in the synthesis of various chemical entities. Its chemical reactions and properties are significant in organic chemistry for the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Synthesis Analysis

The synthesis of 2-Bromobenzyl bromide often involves the bromination of benzyl compounds. For instance, one approach to synthesize related compounds involves the reaction of commercial 2-bromobenzoic acid with specific amines, showcasing the versatility in synthesizing brominated benzyl derivatives (Polo et al., 2019).

Molecular Structure Analysis

The molecular structure of related bromobenzyl compounds has been characterized using various spectroscopic methods, including X-ray single-crystal analysis, which reveals intricate details about their crystalline structures (Zeyrek et al., 2015).

Chemical Reactions and Properties

2-Bromobenzyl bromide participates in various chemical reactions, including radical reactions that allow for stereoselective synthesis of complex molecules. For example, it has been used as a protecting group that facilitates unusual hydrogen transfer reactions, indicating its utility in synthetic chemistry (Sakaguchi et al., 2006).

Physical Properties Analysis

The physical properties of bromobenzyl compounds, such as melting points, solubility, and crystalline structure, are crucial for their application in chemical synthesis. These properties are often determined through experimental analysis and theoretical calculations, providing insights into their behavior in different chemical environments.

Chemical Properties Analysis

The chemical properties of 2-Bromobenzyl bromide, including reactivity with various nucleophiles, electrophiles, and participation in coupling reactions, are foundational for its application in organic synthesis. Studies have shown its effectiveness in facilitating novel carbon-carbon bond formations, highlighting its role as a versatile reagent in the construction of complex organic molecules (Dai et al., 2011).

Scientific Research Applications

Application 1: Protection of Ketones and Aldehydes

  • Summary of the Application : 2-Bromobenzyl bromide is used as a reagent to protect ketones and aldehydes in their less reactive alcohol oxidation states .

Application 2: Synthesis of Substituted Quinazolines and 1,2,3,4-Tetrahydroquinazolines

  • Summary of the Application : 2-Bromobenzyl bromide is used in the synthesis of substituted quinazolines and 1,2,3,4-tetrahydroquinazolines . These compounds are important in medicinal chemistry due to their wide range of biological activities.

Application 3: Synthesis of 2- and 3-Substituted Indenes

  • Summary of the Application : 2-Bromobenzyl bromide is used in the synthesis of 2- and 3-substituted indenes . Indenes are important compounds in organic chemistry due to their wide range of applications.

Safety And Hazards

2-Bromobenzyl bromide is dangerous. It causes severe skin burns and eye damage and is toxic if inhaled. It should be used only outdoors or in a well-ventilated area. Protective gloves, clothing, and eye/face protection should be worn when handling this chemical .

properties

IUPAC Name

1-bromo-2-(bromomethyl)benzene
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InChI

InChI=1S/C7H6Br2/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSYGJNFCREHMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0063022
Record name 2-Bromobenzyl bromide
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Molecular Weight

249.93 g/mol
Source PubChem
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Physical Description

White to light yellow solid; mp = 29-32 deg C; [Alfa Aesar MSDS]
Record name 2-Bromobenzyl bromide
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Product Name

2-Bromobenzyl bromide

CAS RN

3433-80-5
Record name 2-Bromobenzyl bromide
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Record name Benzene, 1-bromo-2-(bromomethyl)-
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Record name Benzene, 1-bromo-2-(bromomethyl)-
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Record name 2-Bromobenzyl bromide
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Record name α-2-dibromotoluene
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Synthesis routes and methods

Procedure details

To 187.0 g of o-bromobenzyl alcohol at room temperature, with stirring, is added dropwise, 271.0 g of phosphorus tribromide. After the addition is complete, stirring is continued for three hours at room temperature. The mixture is then heated at 90°-100° for three hours and poured into 6 kg of crushed ice. The hydrolysis mixture is extracted with three 600 ml portions of ether, the ether extracts are washed, dried, and concentrated to give o-bromobenzyl bromide, bp. about 130°-132° (15mm).
Quantity
187 g
Type
reactant
Reaction Step One
Quantity
271 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
6 kg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
714
Citations
RL Halterman, C Zhu - Tetrahedron letters, 1999 - Elsevier
… Several tethered bromoaryl ketones were prepared through enolate alkylation of acyclic or cyclic ketones with 2-bromobenzyl bromide. Nozaki-Takai-Hiyama-Kishi closure of the …
Number of citations: 39 www.sciencedirect.com
X Xu, L Zhao, Y Li, JF Soulé… - Advanced Synthesis & …, 2015 - Wiley Online Library
… -workers reported a one pot procedure, ie, N-benzylation/intramolecular CH arylation for the synthesis of annulated nitrogen heterocycles from imidazole and 2-bromobenzyl bromide (…
Number of citations: 21 onlinelibrary.wiley.com
WY Lee, CH Park, JH Lee, KD Choi… - Bulletin of the Korean …, 1989 - koreascience.kr
… in CHCl, and dry HBr gas was bubbled for saturation, to give colorless liquid of 2-(2-bromobenzyl)benzyl bromide(6) with the overal yield of 92% based on the 2–bromobenzyl bromide. …
Number of citations: 8 koreascience.kr
Q Chen, CE Buss, VG Young Jr, S Fox - Journal of Chemical …, 2005 - Springer
… 97%, 2) under these conditions perhaps reflect the greater susceptibility of 2-bromobenzyl bromide to nucleophilic attack, as well as the lesser solubility of 2 versus 1. A better yield (69%…
Number of citations: 11 link.springer.com
N Aljaar, M Al-Noaimi, J Conrad… - The Journal of Organic …, 2020 - ACS Publications
… As a model reaction for our study, the reaction between 2-bromobenzyl bromide (1a) and phenylhydrazine (2a) was chosen. When 1 equiv 1a and 2.5 equiv 2a were reacted in the …
Number of citations: 10 pubs.acs.org
X Fan, B Li, S Guo, Y Wang… - Chemistry–An Asian …, 2014 - Wiley Online Library
… tandem reaction of 2-bromobenzyl bromide with aldehydes … reacted smoothly with 2-bromobenzyl bromide and methylamine … smoothly with 2-bromobenzyl bromide and methylamine to …
Number of citations: 47 onlinelibrary.wiley.com
Y Dai, X Feng, H Liu, H Jiang… - The Journal of Organic …, 2011 - ACS Publications
… In our initial studies, the reaction of 2-bromobenzyl bromide (1a), tributylallylstannane, and CO was chosen as a model to optimize the reaction conditions. The optimization included …
Number of citations: 31 pubs.acs.org
MA Bennett, H Neumann - Australian Journal of Chemistry, 1980 - CSIRO Publishing
… with the Fe2(CO)g-promoted conversion of 2-bromobenzyl bromide into 1,3-di(2-bromo… cyanide, the overall yield based on 2-bromobenzyl bromide being about 17 %. On reaction with …
Number of citations: 18 www.publish.csiro.au
JK Laha, PU Shah, KP Jethava - Chemical Communications, 2013 - pubs.rsc.org
… reactivity to 2-bromobenzyl bromide, … 2-bromobenzyl bromide to give 15 in 48% yield. Similarly to our previous observation, 3,5-difluorobenzamide reacted with 2-bromobenzyl bromide …
Number of citations: 35 pubs.rsc.org
PK Basu, A Ghosh - Journal of the Iranian Chemical Society, 2013 - Springer
… uracils 4(a–f) were alkylated with 2-bromobenzyl bromide 5a or 2-bromo-5-methoxy benzyl … 4(a–f) with 30 % excess of 2-bromobenzyl bromide 5a or 2-bromo-5-methoxy benzyl bromide …
Number of citations: 1 link.springer.com

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